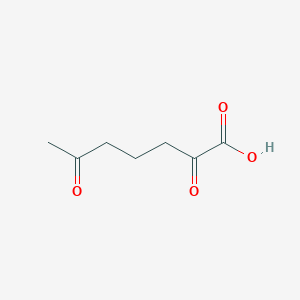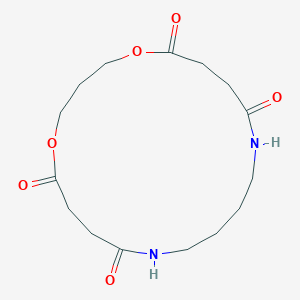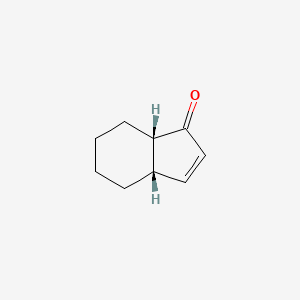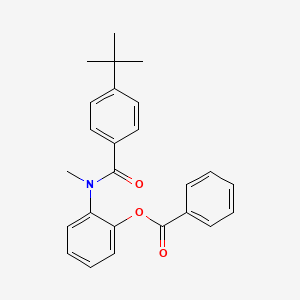phosphanium chloride CAS No. 84657-26-1](/img/structure/B14428152.png)
[(3-Methoxy-2-methylphenyl)methyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-2-methylphenyl)methylphosphanium chloride is an organophosphorus compound that features a phosphonium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2-methylphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ph3P+(3-Methoxy-2-methylphenyl)methyl halide→(3-Methoxy-2-methylphenyl)methylphosphanium halide
The reaction conditions often include the use of a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (3-Methoxy-2-methylphenyl)methylphosphanium chloride can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxy-2-methylphenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloride ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted phosphonium salts, phosphine oxides, and reduced phosphine derivatives.
Applications De Recherche Scientifique
(3-Methoxy-2-methylphenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which (3-Methoxy-2-methylphenyl)methylphosphanium chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation of stable phosphonium intermediates, which can further react to form desired products.
Comparaison Avec Des Composés Similaires
(3-Methoxy-2-methylphenyl)methylphosphanium chloride can be compared with other similar compounds such as:
- (3-Methoxyphenyl)methylphosphanium chloride
- (2-Methylphenyl)methylphosphanium chloride
- (3-Methoxy-2-methylphenyl)methylphosphanium bromide
These compounds share similar structural features but differ in their reactivity and applications
Propriétés
Numéro CAS |
84657-26-1 |
|---|---|
Formule moléculaire |
C27H26ClOP |
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
(3-methoxy-2-methylphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H26OP.ClH/c1-22-23(13-12-20-27(22)28-2)21-29(24-14-6-3-7-15-24,25-16-8-4-9-17-25)26-18-10-5-11-19-26;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
YKDFNZIOFPPIRN-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC=C1OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)

![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)



![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)




![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)


